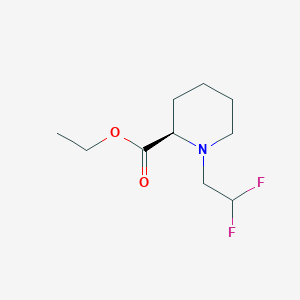
rac-ethyl(2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-ethyl(2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate: is a chemical compound with a complex name, but let’s break it down. The key components are:
Ethyl: Refers to the ethyl group (CH₃CH₂-).
(2R): Indicates the stereochemistry of the piperidine ring.
1-(2,2-difluoroethyl): Describes a difluoroethyl substituent attached to the piperidine ring.
Piperidine-2-carboxylate: The core structure, which is a piperidine ring with a carboxylate group (COO⁻) at position 2.
Preparation Methods
Synthetic Routes::
Ring Opening Reaction:
- Industrial synthesis typically involves large-scale processes.
- Specific methods and conditions may vary based on proprietary information held by manufacturers.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the piperidine ring to a piperidinone.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The difluoroethyl group can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace the difluoroethyl group.
- Oxidation: Piperidinone derivatives.
- Reduction: Piperidine alcohols.
- Substitution: Diverse functionalized piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: Exploration of potential drug candidates based on the piperidine scaffold.
Agrochemicals: Development of insecticides or herbicides.
Materials Science: Incorporation into polymers or materials.
Catalysis: As ligands in asymmetric catalysis.
Mechanism of Action
Targets: Interaction with specific receptors or enzymes.
Pathways: Modulation of neurotransmitter systems, metabolic pathways, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds: Piperidine derivatives, such as N-methylpiperidine or piperidine carboxylates.
Uniqueness: The difluoroethyl substituent sets it apart, influencing properties and reactivity.
Properties
Molecular Formula |
C10H17F2NO2 |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
ethyl (2R)-1-(2,2-difluoroethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C10H17F2NO2/c1-2-15-10(14)8-5-3-4-6-13(8)7-9(11)12/h8-9H,2-7H2,1H3/t8-/m1/s1 |
InChI Key |
BDBLTZLKIMOLJH-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCCN1CC(F)F |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13065330.png)
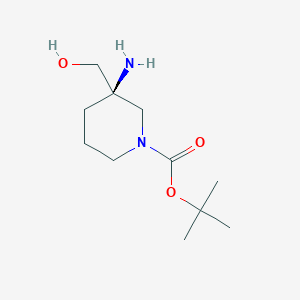
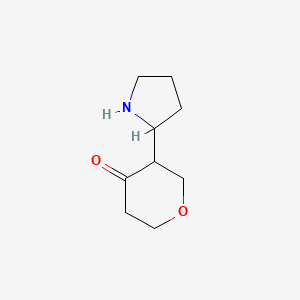
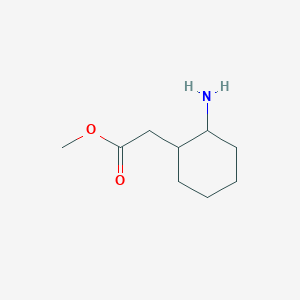
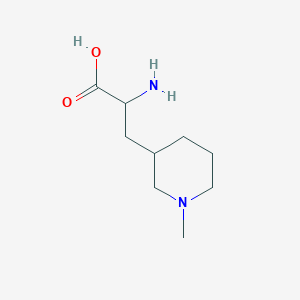
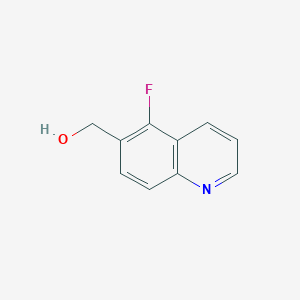
![N-{[3-(aminomethyl)phenyl]methyl}acetamide](/img/structure/B13065367.png)
![Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13065372.png)
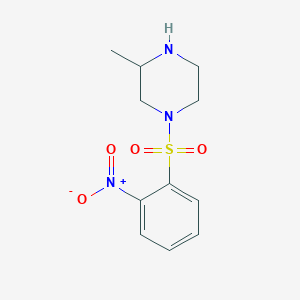
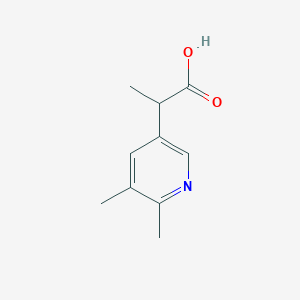
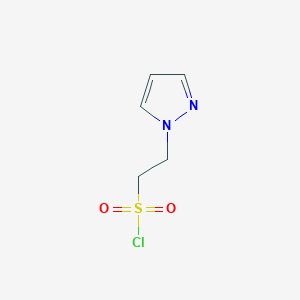
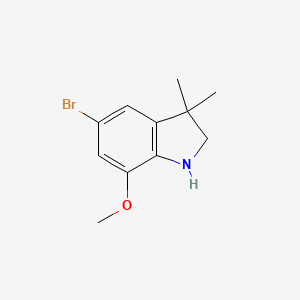
![4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13065395.png)
![3-[(5Z)-4-oxo-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-3-yl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13065396.png)
